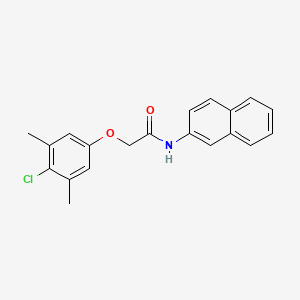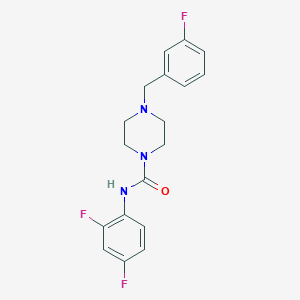![molecular formula C17H24N2O2 B5747895 N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5747895.png)
N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamide, also known as N-phenylacetyl-L-prolylcyclohexylglycine amide (PACG), is a synthetic compound that belongs to the family of cyclohexylamines. It was first synthesized in 1979 by the chemist Victor Briner and was initially studied for its potential as an analgesic. However, subsequent research has revealed that PACG has a range of other pharmacological properties that make it a promising candidate for a variety of applications.
作用機序
The exact mechanism of action of PACG is not yet fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, mood, and cognition. PACG has been shown to selectively bind to the NR2B subunit of the NMDA receptor, which is thought to be responsible for its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
PACG has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as increase the production of neurotrophic factors, which are important for the growth and survival of neurons. PACG has also been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and pain perception.
実験室実験の利点と制限
One of the main advantages of PACG for lab experiments is its well-established synthesis method, which makes it easy to produce in large quantities. It also has a range of pharmacological properties that make it a useful tool for studying the NMDA receptor and its role in various medical conditions. However, one limitation of PACG is that its mechanism of action is not yet fully understood, which makes it difficult to interpret some of the results of experiments.
将来の方向性
There are several potential future directions for research on PACG. One area of interest is the development of more selective NR2B antagonists, which could have fewer side effects than current medications. Another area of interest is the use of PACG in combination with other drugs, such as opioids, to enhance their analgesic effects and reduce their side effects. Finally, there is potential for PACG to be used in the treatment of other medical conditions, such as epilepsy and traumatic brain injury, which are also thought to involve the NMDA receptor.
合成法
The synthesis of PACG involves the reaction of N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamideyl-L-prolylglycine ethyl ester with cyclohexylamine. The resulting product is then acetylated to produce PACG. The synthesis of PACG has been well-established and is relatively straightforward, making it an attractive compound for further research.
科学的研究の応用
PACG has been studied extensively for its potential as a therapeutic agent in a range of medical conditions. It has been shown to have analgesic, anxiolytic, and antidepressant properties, as well as potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. PACG has also been studied for its potential as a treatment for opioid addiction, as it has been shown to reduce withdrawal symptoms and drug-seeking behavior in animal models.
特性
IUPAC Name |
N-(2-acetamidophenyl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(20)18-15-9-5-6-10-16(15)19-17(21)12-11-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISXXOZZHRGHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5747822.png)


![N-[4-(benzyloxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5747852.png)

![ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5747866.png)
![4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5747867.png)
![2-[(4-ethylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5747868.png)



![N'-[(2,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5747901.png)
![5-hydroxy-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5747906.png)
![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B5747922.png)